2-Chloro-2,3,3,3-tetrafluoropropanoic acid

Descripción general

Descripción

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is an organofluorine compound with the molecular formula C3HClF4O2. It is characterized by the presence of both chlorine and fluorine atoms, making it a unique compound in the realm of organohalides. This compound is often used in various chemical reactions and industrial applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid typically involves the fluorination of 2-chloro-3,3,3-trifluoropropene. This process can be carried out using various fluorinating agents under controlled conditions. One common method involves the use of hydrogen fluoride (HF) as the fluorinating agent in the presence of a catalyst such as chromium oxide (Cr2O3) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous gas-phase fluorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-2,3,3,3-tetrafluoropropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions typically produce carboxylic acids .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediary Role

2-Chloro-2,3,3,3-tetrafluoropropanoic acid serves as an important intermediate in the synthesis of various fluorinated compounds. Its synthesis can be achieved through several methods:

- Hydrolysis of Amides : The compound can be synthesized by hydrolyzing N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic or basic conditions. This method is noted for its simplicity and high yield (90-95%) under mild reaction conditions .

- Reductive Dechlorination : Recent studies have shown that this compound can undergo reductive dechlorination to yield less fluorinated products. This process is facilitated by anaerobic microbial communities which enhance the biotransformation of chlorinated fluorinated compounds .

Applications in Medicine

The compound has potential applications in medicinal chemistry:

- Fluorinated Antibiotics : It is utilized in the production of fluorinated antibiotics. The synthesis of these antibiotics often involves intermediates derived from this compound . The presence of fluorine atoms enhances the biological activity and stability of these pharmaceuticals.

Agricultural Uses

In agriculture, this compound is used as a precursor for developing agrochemicals:

- Pesticide Formulation : The compound is involved in synthesizing various pesticides that exhibit improved efficacy due to the presence of fluorine atoms which enhance lipophilicity and biological activity .

Environmental Impact and Biodegradation

Recent research emphasizes the environmental implications of this compound:

- Biodegradation Studies : Investigations into the biodegradation pathways reveal that this compound can be transformed by microbial communities into less harmful substances through processes such as hydrolytic dechlorination and reductive dehalogenation. These pathways are crucial for mitigating the environmental impact of fluorinated compounds .

Case Study 1: Biotransformation Pathways

A study highlighted the biotransformation of chlorinated perfluorocarboxylic acids (PFCAs), showing that this compound underwent significant defluorination when subjected to anaerobic microbial conditions. The study reported a notable decrease in half-life from 19 days to 3 days for more chlorinated structures during degradation processes .

| Compound | Initial Half-Life | Final Half-Life | Defluorination Degree |

|---|---|---|---|

| CTFE4 | 19 days | 3 days | ~80% |

| CTFE3 | >160 days | Not applicable | <10% |

Case Study 2: Synthesis Optimization

Another research focused on optimizing the synthesis route for this compound via hydrolysis of its amide form. The study emphasized achieving high purity (>98%) while maintaining low production costs through controlled reaction conditions .

Mecanismo De Acción

The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions that can modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3,3,3-trifluoropropanoic acid

- 2,2-Dichloro-3,3,3-trifluoropropanoic acid

- 2,2,3,3-Tetrafluoropropanoic acid

Uniqueness

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is unique due to the combination of chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific industrial and research applications .

Actividad Biológica

2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CTPFA) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of CTPFA, focusing on its biotransformation processes, toxicity profiles, and implications in environmental and health contexts.

Chemical Structure and Properties

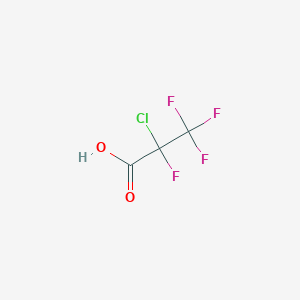

CTPFA is characterized by its chlorinated and fluorinated carbon backbone. The molecular formula is , and it features a central carbon atom bonded to four fluorine atoms and one chlorine atom, along with a carboxylic acid functional group. Its structure can be represented as follows:

This unique configuration contributes to its reactivity and interactions with biological systems.

Biotransformation Pathways

Research indicates that CTPFA undergoes various biotransformation pathways, primarily through microbial action. Notably, anaerobic microbial communities have been shown to facilitate the dechlorination and defluorination of CTPFA, leading to the formation of less toxic metabolites.

Key Findings:

- Dechlorination : Microbial dechlorination reactions are critical for transforming CTPFA into less harmful products. Studies have demonstrated that hydrolytic dechlorination is particularly effective, resulting in significant defluorination as well .

- Defluorination : The degree of defluorination can vary significantly based on the microbial community composition and environmental conditions. For example, CTPFA exhibited a defluorination rate of approximately 80% under anaerobic conditions after an extended incubation period .

Table 1: Summary of Biotransformation Products

| Transformation Product | Description | Formation Pathway |

|---|---|---|

| TP170 | Trifluorosuccinic acid | Hydrolytic dechlorination |

| TP138 | Difluoromalonic acid | Hydrolytic dechlorination |

| TP252 | C6 diacids | Hydrolytic dechlorination |

Toxicological Profile

CTPFA's biological activity also encompasses its toxicity profile. Studies have indicated that while CTPFA itself may exhibit moderate toxicity to certain organisms, its transformation products tend to be less toxic.

Key Toxicological Insights:

- Acute Toxicity : In laboratory settings, CTPFA has shown acute toxicity in aquatic organisms, raising concerns about its environmental impact .

- Chronic Effects : Long-term exposure studies suggest that chronic exposure to CTPFA may lead to bioaccumulation in certain species, potentially disrupting endocrine functions .

Case Study: Aquatic Toxicity Assessment

A study assessing the effects of CTPFA on fish populations demonstrated significant mortality rates at concentrations above 10 mg/L. However, transformed metabolites exhibited reduced toxicity, highlighting the importance of biotransformation in mitigating environmental risks .

Applications and Environmental Implications

CTPFA's unique properties make it a subject of interest in various fields, including pharmaceuticals and agrochemicals. However, its environmental persistence raises concerns about its long-term ecological effects.

Key Applications:

- Chemical Synthesis : CTPFA is utilized in synthesizing fluorinated compounds that may have applications in pharmaceuticals due to their enhanced stability and reactivity.

- Environmental Monitoring : The detection of CTPFA in environmental samples has prompted studies aimed at understanding its fate and transport in ecosystems .

Propiedades

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGRVJNNAIZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476698 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6189-02-2 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.